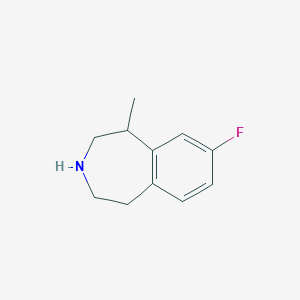

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by a fluorine atom at the 8-position and a methyl group at the 1-position of its tetracyclic core. Benzazepines are a class of compounds with significant pharmacological relevance, particularly in modulating neurotransmitter receptors such as dopamine, serotonin, and NMDA receptors . The structural modifications in this compound—specifically the 8-fluoro and 1-methyl substituents—may influence its receptor binding affinity, selectivity, and pharmacokinetic properties compared to other benzazepine derivatives.

Properties

IUPAC Name |

7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNTTRQUFIPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and cyclohexanone.

Cyclization: The key step involves the cyclization of the starting materials to form the benzazepine ring.

Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Chemistry: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is used as a building block in organic synthesis for the preparation of more complex molecules .

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets .

Medicine: Research is ongoing to explore the therapeutic potential of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in treating various medical conditions .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzazepines

The pharmacological activity of benzazepines is highly dependent on substituent patterns. Below is a detailed comparison of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with structurally related compounds:

Substituent Analysis and Receptor Targeting

Key Observations:

- 8-Fluoro vs.

- 1-Methyl vs. 1-Phenyl: The 1-methyl group in the target compound likely imposes a different conformational constraint compared to the 1-phenyl group in SCH 23390, which is critical for D1 receptor antagonism .

- 3-Methyl Consistency: The 3-methyl group is conserved in many benzazepines (e.g., SCH 23390, SB-414796) and is thought to stabilize the bioactive conformation .

Pharmacodynamic and Kinetic Properties

- Receptor Affinity: SCH 23390 (7-Cl, 8-OH) exhibits nanomolar affinity for D1 receptors due to hydrogen bonding via the 8-OH group . The 8-F substitution in the target compound may shift selectivity toward other targets (e.g., NMDA GluN2B subunits) as seen in radiofluorinated benzazepines .

- Metabolic Stability: Fluorine substitutions often improve metabolic stability and bioavailability. For example, radiofluorinated benzazepines show prolonged in vivo stability for PET imaging .

Neurotransmitter Receptor Studies

- Dopamine D1/D3 Receptors: While SCH 23390 remains a gold standard D1 antagonist , the target compound’s 8-F and 1-CH3 groups could offer novel insights into subtype-specific modulation, particularly for D3 receptors, as seen with SB-414796 .

- NMDA Receptor Imaging: Fluorinated benzazepines, such as those targeting GluN2B subunits, demonstrate the utility of 8-fluoro substitutions in developing PET tracers .

Behavioral and Neurochemical Models

- SCH 23390 is widely used to study addiction and sensitization (e.g., blocking cocaine-induced behaviors ). The target compound’s fluorinated structure may provide a longer half-life for such studies.

Biological Activity

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13FN2

- Molecular Weight : 204.24 g/mol

- CAS Number : 64368-85-0

The biological activity of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is largely attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly as an antagonist or modulator of dopamine receptors.

1. Antidepressant Activity

Research indicates that derivatives of benzazepines exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can enhance serotonergic transmission and modulate dopaminergic activity, leading to improvements in mood and behavior.

2. Anticancer Properties

Recent investigations into the anticancer potential of benzazepines have revealed promising results. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

3. Neuroprotective Effects

The neuroprotective properties of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been highlighted in studies focusing on neurodegenerative diseases. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant activity of several benzazepine derivatives. The results indicated that compounds with fluorine substitution at the 8-position demonstrated enhanced efficacy in reducing depressive behaviors in rodent models compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxicity of benzazepines against human cancer cell lines, 8-fluoro derivatives were found to exhibit significant growth inhibition. The mechanism was linked to cell cycle arrest and increased apoptosis rates.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursor molecules (e.g., substituted benzene derivatives) to form the benzazepine core, followed by fluorination and methylation. For example, nitro or bromo intermediates (as seen in related benzazepines) are often used to introduce fluorine via nucleophilic substitution or metal-catalyzed reactions . Optimizing reaction conditions (solvent, temperature, catalysts) is critical for yield and purity.

| Key Steps | Reagents/Conditions | Yield Range |

|---|---|---|

| Benzazepine core formation | Cyclization via acid/base catalysis | 40–60% |

| Fluorine introduction | KF, CsF, or fluorinating agents (e.g., Selectfluor) | 50–75% |

| Methylation | CH₃I, NaH, or Pd-catalyzed coupling | 60–85% |

Q. How do substituents like fluorine and methyl groups influence the compound’s reactivity and bioactivity?

- Methodological Answer : The fluorine atom at the 8-position enhances electronegativity, affecting electron density and binding affinity in receptor interactions. The methyl group at the 1-position introduces steric hindrance, potentially altering conformational flexibility. Comparative studies of similar benzazepines (e.g., 8-bromo or 8-methoxy derivatives) show substituent-dependent changes in solubility, metabolic stability, and target selectivity .

| Substituent | Effect on Reactivity | Bioactivity Impact |

|---|---|---|

| 8-Fluoro | Increased electrophilicity | Enhanced receptor binding affinity |

| 1-Methyl | Steric hindrance, reduced oxidation | Improved metabolic stability |

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding reagent selection. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error synthesis . Machine learning models trained on PubChem data (e.g., SMILES, InChI) can predict optimal conditions for fluorination or methylation .

| Computational Tool | Application | Outcome |

|---|---|---|

| DFT (Density Functional Theory) | Transition state analysis for fluorination | Identifies energy barriers for SNAr mechanisms |

| Machine Learning (PubChem) | Solvent/catalyst optimization | Predicts yields with >80% accuracy |

Q. How can researchers resolve discrepancies in bioactivity data across structurally similar benzazepine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or impurities. A systematic approach includes:

Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., pharmacopeial impurity limits) to rule out batch variability .

Structural Confirmation : Employ NMR and X-ray crystallography to verify substituent positions and stereochemistry .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀, Ki values) and adjust for methodological differences .

| Analytical Technique | Parameter Measured | Resolution of Discrepancy |

|---|---|---|

| HPLC | Purity (>98%) | Eliminates impurity-related artifacts |

| NMR (¹H/¹³C) | Substituent position/identity | Confirms structural integrity |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.